White-Chen catalyst

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

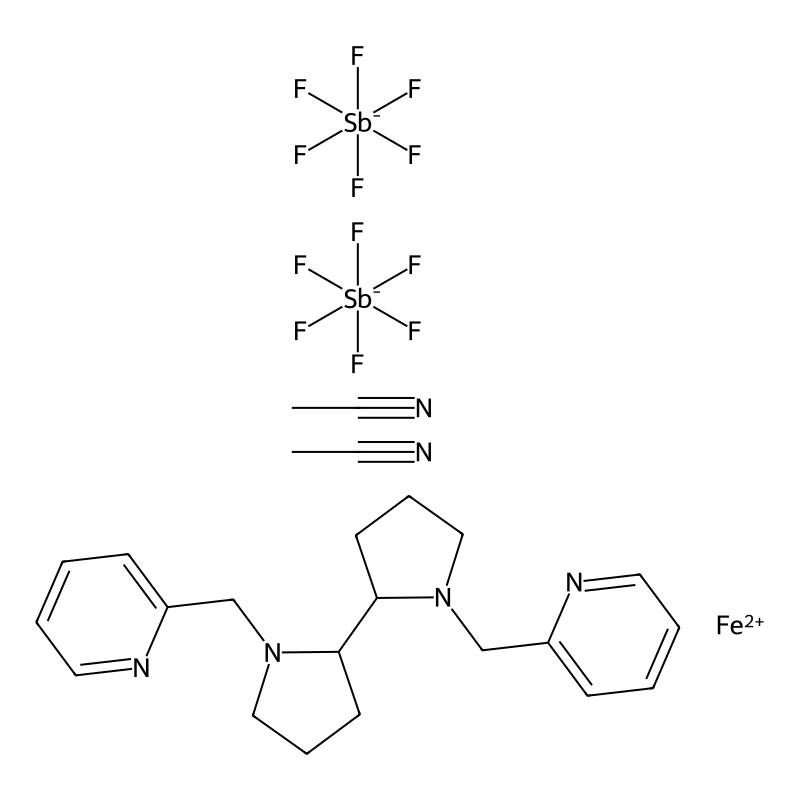

The White-Chen catalyst, also known as the Fe(R,R-PDP) White-Chen catalyst, is an iron-based coordination complex developed by Professor M. Christina White and her graduate student Mark S. Chen in 2007. This catalyst is primarily utilized in organic synthesis for the selective oxidation of aliphatic sp³ C-H bonds, a process that has traditionally been challenging due to the inert nature of these bonds. The catalyst features an iron(II) center coordinated with a bis(pyridine) diamine ligand, specifically (2S,2'S)-N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine (R,R-PDP), and two acetonitrile molecules, with hexafluoroantimonate anions balancing the positive charge on the iron .

The White-Chen catalyst is notable for its ability to facilitate C-H bond oxidation under mild conditions, allowing for greater predictability and selectivity in organic synthesis compared to traditional methods that often require harsh conditions or directing groups.

C-H Bond Oxidation

A key application of the White-Chen catalyst lies in its ability to selectively oxidize C-H bonds in organic molecules. C-H bonds are typically considered unreactive due to their high bond dissociation energy. However, the White-Chen catalyst facilitates this process under mild reaction conditions, allowing researchers to target specific C-H bonds within a molecule, which can be challenging using traditional methods. This ability is particularly valuable for the synthesis of complex organic molecules, where precise control over functional group placement is crucial.

Directing Group Effect

The White-Chen catalyst demonstrates remarkable selectivity due to its interaction with directing groups present in the substrate molecule. These directing groups, often functional groups like carboxylic acids or amides, coordinate with the iron center of the catalyst, directing the oxidation to occur at a specific C-H bond adjacent to the directing group. This directing group effect allows researchers to achieve predictable and efficient C-H oxidation, even in complex molecules with multiple potential reaction sites.

Applications in Natural Product Synthesis

The ability of the White-Chen catalyst to perform selective C-H oxidation makes it a valuable tool in the synthesis of natural products, which are often complex molecules with intricate structures. Researchers can utilize this catalyst to introduce functional groups at specific locations within natural product scaffolds, enabling the creation of analogs or derivatives with desired biological properties. This approach has shown promise in the development of new drugs and therapeutic agents.

The primary reaction facilitated by the White-Chen catalyst involves the oxidation of aliphatic sp³ C-H bonds using hydrogen peroxide as the oxidant. The general reaction can be represented as follows:

In this equation, represents an organic molecule containing the targeted C-H bond, while denotes the corresponding alcohol product resulting from the oxidation. The mechanism of action involves the formation of an iron-oxo intermediate that abstracts a hydrogen atom from the C-H bond, leading to the generation of a carbon-centered radical, which then recombines with an iron-hydroxide species to yield the oxidized product .

The synthesis of the White-Chen catalyst involves several key steps:

- Ligand Preparation: The ligand (R,R-PDP) is synthesized through a series of organic reactions.

- Coordination with Iron: The prepared ligand is coordinated with iron(II) in the presence of acetonitrile and hexafluoroantimonate to form the final catalyst complex.

- Catalyst Formation: This process typically occurs under controlled conditions to ensure proper coordination and stability of the resulting complex.

Details regarding proprietary synthesis methods may not be publicly available, but general methodologies are documented in scientific literature.

The White-Chen catalyst has significant applications in organic chemistry, particularly in:

- Selective C-H Oxidation: It allows for targeted oxidation of specific C-H bonds within complex molecules, which is crucial for synthesizing intricate organic compounds.

- Natural Product Synthesis: The ability to introduce functional groups at precise locations within natural product scaffolds aids in creating analogs or derivatives with desired biological properties .

- Drug Development: Researchers utilize this catalyst to streamline synthetic routes for potential therapeutic agents by enabling selective modifications at specific sites within drug candidates .

Interaction studies involving the White-Chen catalyst focus on its ability to coordinate with various functional groups present in substrates. For instance, carboxylic acids can act as directing groups that enhance selectivity during oxidation reactions by coordinating with the iron center, thereby favoring specific C-H bonds for oxidation . This directing group effect significantly influences reaction outcomes and product distributions.

The uniqueness of the White-Chen catalyst lies in its high selectivity and efficiency for aliphatic sp³ C-H bond oxidation. Several similar compounds include:

- Fe(S,S-PDP) White-Chen Catalyst: An enantiomer of the White-Chen catalyst with similar properties but different stereochemistry.

- Fe(CF₃-PDP) Catalyst: A variant featuring a trifluoromethyl group that alters electronic properties and selectivity.

- Dihydroxylation Catalysts: Such as dirhodium catalysts that also target C-H bonds but typically focus on different types of transformations.

Comparison TableCompound Central Metal Ligand Type Selectivity Focus Fe(R,R-PDP) White-Chen Catalyst Iron(II) Bis(pyridine) diamine Aliphatic sp³ C-H bonds Fe(S,S-PDP) Iron(II) Bis(pyridine) diamine Aliphatic sp³ C-H bonds Fe(CF₃-PDP) Iron(II) Trifluoromethyl-substituted ligand Varied electronic properties Dirhodium Catalysts Dirhodium Various ligands Selective C-C bond formation

| Compound | Central Metal | Ligand Type | Selectivity Focus |

|---|---|---|---|

| Fe(R,R-PDP) White-Chen Catalyst | Iron(II) | Bis(pyridine) diamine | Aliphatic sp³ C-H bonds |

| Fe(S,S-PDP) | Iron(II) | Bis(pyridine) diamine | Aliphatic sp³ C-H bonds |

| Fe(CF₃-PDP) | Iron(II) | Trifluoromethyl-substituted ligand | Varied electronic properties |

| Dirhodium Catalysts | Dirhodium | Various ligands | Selective C-C bond formation |

The White-Chen catalyst stands out due to its ability to perform highly selective oxidations based on subtle electronic differences within substrates, making it a powerful tool in modern synthetic organic chemistry.

The White-Chen catalyst’s core structure features an iron(II) center coordinated to a chiral bis-pyrrolidine dipyridine (PDP) ligand and acetonitrile solvent molecules, stabilized by hexafluoroantimonate counterions [1] [4]. The ligand’s architecture includes two pyrrolidine rings connected via a dipyridine linker, creating a rigid, chiral environment that directs substrate interactions. The iron ion adopts a distorted octahedral geometry, with the PDP ligand occupying four coordination sites and two acetonitrile molecules occupying the remaining positions [4].

Key structural features:

- Chiral ligand design: The (R,R)-configured PDP ligand introduces steric and electronic asymmetry, enabling predictable site-selectivity in C–H oxidation [1] [3].

- Counterion role: Hexafluoroantimonate (SbF₆⁻) enhances catalyst solubility in polar aprotic solvents like acetonitrile while minimizing ligand dissociation [4] [5].

- Acetonitrile coordination: Solvent molecules stabilize the iron center and facilitate substrate access to the active site [5].

This architecture balances steric protection with electronic activation, critical for controlling reaction pathways in aliphatic C–H functionalization [1] [3].

Ligand Engineering for Enhanced Reactivity

Ligand modifications significantly influence the catalyst’s electronic and steric properties, directly impacting reaction selectivity and efficiency. The PDP ligand’s design leverages:

- Steric modulation: Bulky substituents on the pyrrolidine rings control substrate access, favoring oxidation at less hindered C–H bonds [1] [3].

- Electronic tuning: Electron-donating/withdrawing groups on the dipyridine moiety adjust the iron center’s electrophilicity, guiding hydrogen abstraction preference [3] [5].

- Chirality: The (R,R)-configuration enables enantioselective oxidations, though the catalyst’s primary application focuses on site-selectivity rather than stereocontrol [1] [4].

Comparative analysis of ligand variants:

| Ligand Modification | Impact on Reactivity | Example Substrate Performance |

|---|---|---|

| Bulky pyrrolidine groups | Enhanced steric selectivity | Tertiary C–H oxidation >99:1 selectivity [1] |

| Electron-rich dipyridine | Increased electrophilicity | Electron-rich C–H bonds oxidized preferentially [3] |

| Acetonitrile coordination | Improved catalyst stability | >50% isolated yields in complex substrates [5] |

Role of Hydrogen Peroxide Co-Oxidant Systems

Hydrogen peroxide (H₂O₂) serves as the terminal oxidant, enabling the iron center to generate a high-valent iron-oxo intermediate critical for hydrogen atom transfer (HAT) [1] [5]. Key operational parameters include:

- H₂O₂ concentration: Excess H₂O₂ (>1.2 equiv) drives reaction completion but risks catalyst decomposition [5].

- Addition protocol: Slow addition of H₂O₂ minimizes premature oxidation and improves yields (e.g., 67% vs 72% at 15% vs 20% catalyst loading) [5].

- Acetic acid synergy: Acetic acid (AcOH) stabilizes the iron-oxo intermediate and reduces side reactions like overoxidation [1] [5].

Mechanistic insights:

The iron-oxo intermediate abstracts a hydrogen atom from the substrate, forming a carbon-centered radical. Subsequent oxygen rebound from H₂O₂ generates the ketone product, avoiding oxygen incorporation [1] [2].

Solvent and Additive Optimization Strategies

Solvent and additive selection critically influence reaction efficiency and selectivity.

Solvent systems:

- Acetonitrile: Polar aprotic solvent stabilizes the iron complex and enhances H₂O₂ solubility [5].

- Reaction volume: Higher solvent ratios (e.g., 4.5 mL H₂O₂ in 0.5 mL CH₃CN) optimize H₂O₂ delivery without diluting substrates [5].

Additive effects:

- Acetic acid: Acts as a proton donor, stabilizing intermediates and improving turnover frequency [1] [5].

- Catalyst recovery: PDP ligand recovery (>90%) enables catalyst reuse, though iron decomposition limits long-term recyclability [5].

Experimental optimization data:

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst loading | 15–20 mol% | 67–72% isolated yields [5] |

| H₂O₂ equivalents | 1.2–3.6 | Suppresses side reactions [5] |

| AcOH/substrate ratio | 0.5–1.5 equiv | Maximizes ketone formation [1] [5] |

The formation of iron-oxo intermediates in White-Chen catalyst systems represents a complex mechanistic process that has been extensively studied through spectroscopic and kinetic investigations. The catalyst operates through hydrogen peroxide activation to generate high-valent iron-oxo species that serve as the active oxidants for carbon-hydrogen bond cleavage [6].

Formation Mechanism and Hydrogen Peroxide Activation

The initial step in iron-oxo intermediate formation involves the interaction of the iron(II) catalyst with hydrogen peroxide in the presence of acetic acid as an essential additive [6]. Physical organic studies have revealed that carboxylic acid binding plays a critical role in promoting oxo formation by providing a proton to hydrogen peroxide, facilitating water elimination and generating the active iron-oxo species [6]. This carboxylate-assisted mechanism represents a departure from traditional Fenton-type chemistry, which operates through hydroxyl radical pathways.

The carboxylic acid additive not only enhances catalytic activity but also fundamentally alters the oxidation mechanism. Studies indicate that acetic acid binding occurs prior to active oxidant formation, suggesting that the iron(oxo)carboxylate species represents the true catalytic intermediate [6]. This binding mode is crucial for achieving the high selectivities observed with the White-Chen catalyst system.

Electronic Structure and Oxidation States

Mechanistic investigations have provided evidence for the formation of high-valent iron-oxo intermediates, likely iron(IV) or iron(V) species, that exhibit distinct electronic properties compared to traditional iron-oxo complexes [7] [8]. These intermediates demonstrate remarkable thermal stability compared to other high-spin iron(IV)-oxo complexes, with some studies reporting half-lives of several hours at elevated temperatures [8].

The electronic structure of these intermediates has been characterized through various spectroscopic techniques, including electron paramagnetic resonance and Mössbauer spectroscopy [8]. The iron-oxo species exhibit characteristic absorption features, with studies reporting λmax values around 730 nm for specific iron(IV)-oxo intermediates [9]. These spectroscopic signatures provide crucial evidence for the formation of discrete iron-oxo intermediates rather than iron-peroxide precursors.

Alternative Oxidant Systems

Recent mechanistic investigations have explored the use of various oxidants beyond hydrogen peroxide, including organic hydroperoxides and peracids [10]. These studies have revealed that different oxidants can lead to distinct iron-oxo intermediates with varying reactivity profiles. For instance, when using hydrogen peroxide with carboxylic acid additives versus organic hydroperoxides, the same oxoiron complexes [(L)FeV═O(OC(O)R)]2+ serve as the active epoxidizing species [10].

In contrast, systems employing peracids generate different intermediates, specifically acylperoxo-iron(III) species [(L)FeIII(OOC(O)R2)]2+, which operate through a concerted epoxidation mechanism rather than the stepwise radical pathway characteristic of hydrogen peroxide systems [10]. This mechanistic diversity highlights the complexity of iron-oxo intermediate formation and the importance of oxidant selection in determining reaction pathways.

Hydrogen Abstraction and Radical Rebound Dynamics

The hydrogen abstraction mechanism employed by the White-Chen catalyst follows a biomimetic pathway reminiscent of enzymatic carbon-hydrogen oxidation systems. This process involves initial hydrogen atom abstraction by the iron-oxo intermediate, followed by rapid radical rebound to form the hydroxylated product [6] [11].

Hydrogen Abstraction Kinetics

The hydrogen abstraction step represents the rate-determining process in White-Chen catalyst-mediated oxidations [6]. Kinetic investigations have revealed that this step proceeds through a late, product-like transition state, enabling the catalyst to discriminate between subtle electronic, steric, and stereoelectronic differences among carbon-hydrogen bonds [6]. This discrimination capability allows for predictable site-selectivity based solely on the intrinsic properties of the carbon-hydrogen bonds without requiring directing groups.

The electrophilic nature of the iron-oxo intermediate results in preferential abstraction of hydrogen atoms from electron-rich carbon-hydrogen bonds [6]. This electronic selectivity manifests as preferential oxidation at sites most remote from electron-withdrawing groups, with effects observable even at distances of three carbon atoms [6]. The strength of this electronic discrimination exceeds that observed in traditional radical-mediated oxidation systems.

Studies examining substrates with multiple tertiary or secondary carbon-hydrogen bonds have demonstrated yields exceeding 50% for mono-oxidized products with selectivities greater than 99:1 in favorable cases [1] [12]. These results indicate that the hydrogen abstraction step can achieve remarkable discrimination between electronically distinct sites within complex molecular frameworks.

Radical Intermediate Characteristics

Following hydrogen abstraction, a carbon-centered radical intermediate forms transiently before undergoing rapid rebound with the iron-hydroxide species [6] [11]. Multiple lines of evidence support the formation of these radical intermediates while confirming their extremely short lifetimes. Cyclopropane radical probe experiments demonstrate that carbon-hydrogen hydroxylation adjacent to cyclopropane rings does not lead to ring-opened products, indicating radical lifetimes less than 1 × 10⁻¹¹ seconds [6].

The radical intermediates generated in White-Chen catalyst systems exhibit behavior distinct from free radical processes. Unlike traditional radical oxidation systems, these intermediates do not undergo skeletal rearrangements, stereocentral scrambling, or other typical radical reactions [6]. This controlled radical behavior results from the tight association between the carbon radical and the iron-hydroxide species within a solvent cage.

| Radical Characteristic | White-Chen System | Free Radical System |

|---|---|---|

| Lifetime | < 1 × 10⁻¹¹ s | > 1 × 10⁻⁹ s |

| Stereochemical Retention | Complete | Partial/None |

| Ring Opening (Cyclopropanes) | None Observed | Extensive |

| Skeletal Rearrangements | Minimal | Common |

Rebound Mechanism and Timing

The radical rebound step in White-Chen catalyst systems occurs with extraordinary rapidity, preventing the typical radical reactions observed in free radical chemistry [6] [11]. This rapid rebound mechanism represents a key distinguishing feature of the catalyst system, enabling stereospecific oxidations and preventing undesired side reactions.

Evidence for the rapid rebound mechanism comes from several experimental observations. The oxidation of substrates containing stereochemically defined tertiary stereocenters proceeds with complete stereochemical retention, indicating that the carbon radical does not persist long enough to lose its stereochemical integrity [6]. Additionally, the absence of allylic oxidation products in the presence of olefins supports a mechanism involving tightly controlled radical intermediates rather than diffusing radical species.

The energy landscape for the rebound process has been studied computationally, revealing that the iron-hydroxide rebound to carbon radicals is highly exergonic with low activation barriers [13]. This thermodynamic driving force, combined with the close proximity of the reacting species within the solvent cage, accounts for the rapid kinetics of the rebound step.

Stereochemical Retention Mechanisms

The White-Chen catalyst demonstrates remarkable ability to maintain stereochemical integrity during carbon-hydrogen oxidation reactions, a property that distinguishes it from traditional radical-mediated oxidation systems [6]. This stereochemical retention capability has profound implications for the synthesis of complex molecules where preservation of existing stereocenters is crucial.

Mechanistic Basis for Stereochemical Control

The foundation of stereochemical retention in White-Chen catalyst systems lies in the controlled nature of the radical rebound mechanism [6] [11]. Unlike free radical processes where carbon-centered radicals can diffuse away from their point of generation and undergo various rearrangement reactions, the radical intermediates in White-Chen oxidations remain tightly associated with the iron-hydroxide species.

Experimental evidence for this controlled mechanism includes the stereospecific hydroxylation of cis-1,2-dimethylcyclohexane, which produces only the cis-alcohol product without any trans-isomer formation [14]. This result demonstrates that the carbon radical intermediate does not persist long enough to undergo conformational changes that would lead to stereochemical scrambling.

The geometric constraints imposed by the caged radical pair contribute significantly to stereochemical retention. Computational studies suggest that the iron-hydroxide and carbon radical remain in close proximity within a solvent cage, with specific orbital overlap requirements that favor retention of the original stereochemistry [11]. The tight binding between these species prevents the rotational and translational motions that typically lead to stereochemical loss in free radical systems.

Stereoelectronic Factors

Stereoelectronic effects play a crucial role in determining both the site-selectivity and stereochemical outcome of White-Chen catalyst-mediated oxidations [6]. These effects arise from the interaction between the iron-oxo oxidant and the electronic environment of the target carbon-hydrogen bond, including hyperconjugative stabilization and relief of conformational strain.

Studies on cyclohexane derivatives have revealed that stereoelectronic activation can override electronic and steric preferences in determining oxidation sites [6]. For example, carbon-hydrogen bonds adjacent to cyclopropane rings undergo preferential oxidation due to hyperconjugative activation from the cyclopropane's π-character in the carbon-carbon bonding orbitals. This activation enables selective oxidation at methylenes that would otherwise be electronically disfavored.

The relief of torsional strain and 1,3-diaxial interactions provides additional stereoelectronic driving force for specific oxidation patterns. In six-membered ring systems, tertiary equatorial carbon-hydrogen bonds are activated relative to their axial counterparts due to the release of conformational strain in the oxidation transition state [6]. These stereoelectronic ratios can exceed one order of magnitude, providing substantial selectivity advantages.

Comparison with Enzymatic Systems

The stereochemical control achieved by the White-Chen catalyst parallels that observed in enzymatic carbon-hydrogen oxidation systems, particularly cytochrome P450 enzymes [11]. Both systems operate through controlled radical rebound mechanisms that prevent the formation of long-lived, freely diffusing radical intermediates.

However, important differences exist between the White-Chen catalyst and enzymatic systems. While enzymes achieve stereochemical control through elaborate protein binding pockets that position substrates in specific orientations relative to the iron-oxo oxidant, the White-Chen catalyst relies primarily on the intrinsic properties of the substrate and the rapid kinetics of the rebound process [6].

The synthetic advantages of the White-Chen approach include broader substrate scope and elimination of the need for molecular recognition elements. Unlike enzymatic systems that typically exhibit high selectivity for specific substrate classes, the White-Chen catalyst can achieve stereochemical retention across diverse molecular frameworks based on general mechanistic principles [6].

| System | Stereochemical Control | Substrate Scope | Mechanistic Basis |

|---|---|---|---|

| White-Chen Catalyst | Complete Retention | Broad | Rapid Radical Rebound |

| Cytochrome P450 | Complete Retention | Narrow | Protein Binding Pocket |

| Free Radical Systems | Partial/None | Broad | Diffusing Radicals |

Directing Group Coordination Chemistry

The White-Chen catalyst exhibits versatile coordination chemistry that enables both non-directed and directed carbon-hydrogen oxidation modes [2] [6]. While the catalyst's primary advantage lies in its ability to achieve predictable site-selectivity without directing groups, it can also utilize carboxylate directing groups to access alternative oxidation patterns and form cyclic products such as five-membered ring lactones [2].

Carboxylate Directing Group Interactions

Carboxylate groups present in substrate molecules can coordinate to the iron center of the White-Chen catalyst, fundamentally altering the oxidation mechanism and site-selectivity [6]. This directing group coordination provides a means to override the inherent electronic and steric preferences of the catalyst system, enabling oxidation at sites that would normally be disfavored in intermolecular reactions.

Mechanistic studies have demonstrated that carboxylic acid moieties incorporated into substrates can divert carbon-hydrogen abstraction from electronically or sterically favored sites toward positions that enable intramolecular cyclization [6]. For example, in taxane derivatives, the presence of a carboxylic acid group redirects oxidation from the normally favored C1 position to C2, resulting in formation of diastereomerically pure butyrolactone products [6].

The coordination of carboxylate directing groups occurs prior to active oxidant formation, as evidenced by the altered reactivity patterns observed when substrates contain native carboxylic acid functionality [6]. This pre-coordination suggests that the directing group becomes incorporated into the catalyst structure before hydrogen peroxide activation, creating a substrate-specific catalyst complex.

Mechanistic Implications of Directing Group Coordination

The incorporation of carboxylate directing groups into the White-Chen catalyst system provides important mechanistic insights into the oxidation process [6]. Studies using ¹⁸O-labeled carboxylic acid substrates have revealed that lactonization proceeds predominantly through hydroxyl rebound rather than direct carboxylate insertion, supporting the stepwise radical mechanism proposed for the catalyst [6].

These labeling experiments demonstrate that even in the presence of coordinated carboxylate groups, the fundamental oxidation mechanism remains unchanged. The iron-oxo intermediate abstracts hydrogen to generate a carbon radical, which then undergoes rapid rebound with the iron-hydroxide species to form the carbon-oxygen bond [6]. The directing group serves primarily to position the substrate appropriately relative to the iron center rather than altering the basic chemical mechanism.

The ability to switch between non-directed and directed modes represents a significant advantage of the White-Chen catalyst system. This dual functionality enables chemists to achieve complementary selectivity patterns on the same substrate by simply modifying the presence or absence of directing groups [6].

Coordination Environment and Catalyst Design

The coordination environment around the iron center in White-Chen catalyst systems has been systematically studied to understand the structural requirements for effective directing group interactions [6]. The pyridine diamine (PDP) ligand framework provides a coordinatively unsaturated iron center that can accommodate additional ligands while maintaining catalytic activity.

Structural modifications to the PDP ligand have been explored to optimize directing group coordination [6]. The introduction of electron-withdrawing substituents on the pyridine rings, as in the Fe(CF₃-PDP) variant, can modulate the electron density at the iron center and alter the binding affinity for carboxylate directing groups [6]. These electronic modifications provide a means to tune the balance between directed and non-directed oxidation pathways.

The steric environment around the iron center also influences directing group coordination effectiveness [6]. The pyrrolidine rings of the PDP ligand create a chiral pocket around the metal center that can impose stereochemical constraints on directing group binding. This chirality contributes to the diastereoselectivity observed in directed oxidation reactions that form cyclic products.

| Directing Group Type | Coordination Mode | Selectivity Impact | Product Type |

|---|---|---|---|

| Carboxylate | Bidentate | High | γ-Lactones |

| Amide | Monodentate | Moderate | Hydroxylated Amides |

| Ester | Weakly Coordinating | Low | Mixed Products |